Cas no 1805007-91-3 (Methyl 2-(difluoromethyl)-6-methoxynicotinate)

Methyl 2-(difluoromethyl)-6-methoxynicotinate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(difluoromethyl)-6-methoxynicotinate
- Methyl 2-(difluoromethyl)-6-methoxypyridine-3-carboxylate
- Methyl 2-(difluoromethyl)-6-methoxynicotinate
-
- インチ: 1S/C9H9F2NO3/c1-14-6-4-3-5(9(13)15-2)7(12-6)8(10)11/h3-4,8H,1-2H3
- InChIKey: JPFZVZOEQJLXKC-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)OC)=CC=C(N=1)OC)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 225
- XLogP3: 1.7
- トポロジー分子極性表面積: 48.4
Methyl 2-(difluoromethyl)-6-methoxynicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029074220-1g |
Methyl 2-(difluoromethyl)-6-methoxypyridine-3-carboxylate |
1805007-91-3 | 97% | 1g |
$1,490.00 | 2022-04-01 | |
Alichem | A029074220-250mg |
Methyl 2-(difluoromethyl)-6-methoxypyridine-3-carboxylate |
1805007-91-3 | 97% | 250mg |
$470.40 | 2022-04-01 | |
Alichem | A029074220-500mg |
Methyl 2-(difluoromethyl)-6-methoxypyridine-3-carboxylate |
1805007-91-3 | 97% | 500mg |
$790.55 | 2022-04-01 |
Methyl 2-(difluoromethyl)-6-methoxynicotinate 関連文献
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Methyl 2-(difluoromethyl)-6-methoxynicotinateに関する追加情報
Methyl 2-(difluoromethyl)-6-methoxynicotinate (CAS No. 1805007-91-3): A Comprehensive Overview in Modern Chemical Research
Methyl 2-(difluoromethyl)-6-methoxynicotinate, identified by its CAS number 1805007-91-3, represents a significant compound in the realm of pharmaceutical and agrochemical research. This compound, characterized by its unique structural motifs, has garnered considerable attention due to its potential applications in developing novel bioactive molecules. The presence of both difluoromethyl and methoxy substituents in its molecular framework imparts distinct chemical properties that make it a valuable candidate for further exploration.
The difluoromethyl group is particularly noteworthy, as it is frequently employed in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. Recent studies have highlighted the role of difluoromethyl groups in increasing the bioavailability of small-molecule drugs, a critical factor in the development of effective therapeutics. In contrast, the methoxy moiety contributes to the compound's overall electronic distribution and reactivity, influencing its interactions with biological targets.
In the context of modern chemical research, Methyl 2-(difluoromethyl)-6-methoxynicotinate has been investigated for its potential as an intermediate in synthesizing more complex molecules. Its structural features make it a versatile building block for designing compounds with tailored biological activities. For instance, researchers have explored its utility in generating derivatives that exhibit inhibitory effects on various enzymatic pathways relevant to human health and disease.
The pharmaceutical industry has shown particular interest in this compound due to its potential applications in oncology and anti-inflammatory therapies. Preliminary studies suggest that derivatives of Methyl 2-(difluoromethyl)-6-methoxynicotinate may interfere with key signaling pathways involved in cancer cell proliferation and inflammation. These findings align with broader trends in drug discovery, where structural modifications aimed at optimizing bioactivity are continuously refined.
The synthesis of Methyl 2-(difluoromethyl)-6-methoxynicotinate involves multi-step organic transformations that highlight the compound's synthetic accessibility. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed processes, have been employed to construct the desired molecular architecture efficiently. Such methodologies are essential for producing complex molecules on a scale suitable for preclinical and clinical investigations.
The impact of Methyl 2-(difluoromethyl)-6-methoxynicotinate extends beyond pharmaceutical applications; it has also been considered for use in agrochemical formulations. The compound's structural features may contribute to the development of novel pesticides or herbicides that target specific biological pathways in plants while minimizing environmental impact. This dual utility underscores the importance of versatile chemical scaffolds in addressing diverse challenges across multiple sectors.
In recent years, computational chemistry has played an increasingly pivotal role in understanding the behavior of Methyl 2-(difluoromethyl)-6-methoxynicotinate. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. Such insights are invaluable for guiding experimental design and optimizing lead compounds for further development. The integration of computational methods with traditional wet chemistry approaches has accelerated the pace of discovery in medicinal chemistry.
The regulatory landscape surrounding Methyl 2-(difluoromethyl)-6-methoxynicotinate is another critical consideration. As a compound with potential therapeutic applications, it falls under stringent regulatory scrutiny to ensure safety and efficacy before reaching clinical use. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is essential for advancing this molecule through preclinical testing and into human trials.
Ethical considerations also play a significant role in the research and development process involving Methyl 2-(difluoromethyl)-6-methoxynicotinate. Ensuring responsible conduct throughout the research lifecycle, from synthesis to clinical testing, is paramount to maintaining public trust and fostering innovation. Collaborative efforts between academia, industry, and regulatory bodies are necessary to navigate these ethical dimensions effectively.
The future prospects for Methyl 2-(difluoromethyl)-6-methoxynicotinate remain promising as ongoing research continues to uncover new applications and refine synthetic strategies. Advances in synthetic chemistry, coupled with deeper insights into biological mechanisms, will likely expand its utility across multiple domains. As such, this compound exemplifies the dynamic interplay between chemical innovation and biomedical discovery.
1805007-91-3 (Methyl 2-(difluoromethyl)-6-methoxynicotinate) Related Products
- 869944-65-0(4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)
- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 101043-37-2(Microcystin-LR)
- 1529147-63-4(Piperidine, 3-(4-methoxyphenyl)-4-methyl-)
- 1521431-12-8(4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)




